Pyrethrin 2
Overview
Description
Pyrethrin II: is an organic compound known for its potent insecticidal properties. It is one of the two primary pyrethrins, the other being pyrethrin I. These compounds are derived from the flowers of the chrysanthemum plant, specifically Chrysanthemum cinerariifolium. Pyrethrin II is widely used in agriculture and household insecticides due to its effectiveness in targeting the nervous systems of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrethrin II is synthesized through a series of chemical reactions starting from chrysanthemic acid. The process involves the esterification of chrysanthemic acid with pyrethric acid, which is derived from chrysanthemol. The final step is the esterification of chrysanthemic and pyrethric acid, activated by CoA into chrysanthemoyl-CoA and pyrethroyl-CoA, respectively .
Industrial Production Methods: Industrial production of pyrethrin II primarily involves the extraction of pyrethrins from chrysanthemum flowers. The flowers are dried and then subjected to solvent extraction to obtain a crude extract, which is further purified to isolate pyrethrin II. This method ensures the preservation of the compound’s insecticidal properties .
Chemical Reactions Analysis
Types of Reactions: Pyrethrin II undergoes various chemical reactions, including:
Oxidation: Pyrethrin II can be oxidized to form pyrethric acid.
Reduction: Reduction reactions can convert pyrethrin II back to its precursor forms.
Substitution: Pyrethrin II can undergo substitution reactions, particularly at the ester and cyclopropane moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Pyrethric acid.
Reduction: Chrysanthemic acid and related compounds.
Substitution: Derivatives of pyrethrin II with modified ester or cyclopropane groups.
Scientific Research Applications
Chemistry: Pyrethrin II is studied for its unique chemical properties and its role as a precursor for synthetic pyrethroids. Researchers explore its reactivity and potential modifications to enhance its insecticidal activity .
Biology: In biological research, pyrethrin II is used to study the effects of insecticides on various insect species. It serves as a model compound to understand the mechanisms of insect resistance and the development of new insecticidal agents .
Medicine: While pyrethrin II is primarily used as an insecticide, its potential effects on human health are also studied. Research focuses on its toxicity, metabolism, and potential therapeutic applications .
Industry: In the industrial sector, pyrethrin II is used in the formulation of insecticidal products for agriculture and household use. Its effectiveness and relatively low toxicity to humans make it a preferred choice over other insecticides .
Mechanism of Action
Pyrethrin II exerts its insecticidal effects by targeting the nervous system of insects. It alters the function of sodium channels in nerve cells, leading to repetitive firing and eventual paralysis. This action is swift and effective, causing rapid knockdown of insects. The compound’s selective toxicity is due to its higher affinity for insect sodium channels compared to those in mammals .
Comparison with Similar Compounds
Pyrethrin I: Structurally similar to pyrethrin II but lacks the carboxymethyl group.
Cinerin I and II: These compounds are also derived from chrysanthemum flowers and have similar insecticidal properties.
Jasmolin I and II: Another set of related compounds with insecticidal activity.
Uniqueness: Pyrethrin II is unique due to its rapid knockdown effect and high insecticidal potency. Compared to pyrethrin I, it has a quicker action and is more effective in lower concentrations. Its structural modifications, such as the presence of a carboxymethyl group, contribute to its enhanced activity .
Properties
IUPAC Name |
(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFUPGQZSXIULQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859227 | |
Record name | 2-Methyl-4-oxo-3-(2,4-pentadien-1-yl)-2-cyclopenten-1-yl 3-(3-methoxy-2-methyl-3-oxo-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 200 °C at 0.1 mm Hg, decomposes | |
Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-448 | |
Record name | PYRETHRIN II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, carbon tetrachloride, Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane, In water, 9.0 mg/L (temperature not specified) | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Pyrethrins (2008-2010) | |
Record name | PYRETHRIN II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.98X10-7 mm Hg at 25 °C | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Pyrethrins (2008-2010) | |
Record name | PYRETHRIN II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ | |
Details | Abbassy MA et al; Pestic Biochem Physiol 19 (3): 299-308 (1983) | |
Record name | PYRETHRIN II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
121-29-9, 29128-51-6 | |
Record name | Cyclopropanecarboxylic acid, 3-[(1E)-3-methoxy-2-methyl-3-oxo-1-propen-1-yl]-2,2-dimethyl-, (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadien-1-yl-2-cyclopenten-1-yl ester, (1R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-4-oxo-3-(2,4-pentadien-1-yl)-2-cyclopenten-1-yl 3-(3-methoxy-2-methyl-3-oxo-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)](3β)-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRETHRIN II | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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